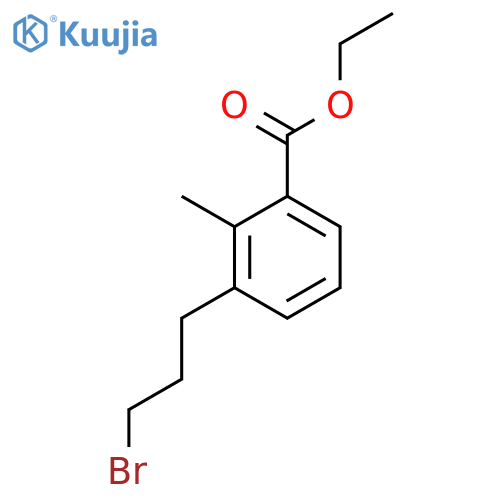

Cas no 1804203-28-8 (Ethyl 3-(3-bromopropyl)-2-methylbenzoate)

1804203-28-8 structure

商品名:Ethyl 3-(3-bromopropyl)-2-methylbenzoate

CAS番号:1804203-28-8

MF:C13H17BrO2

メガワット:285.176883459091

CID:5001691

Ethyl 3-(3-bromopropyl)-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(3-bromopropyl)-2-methylbenzoate

-

- インチ: 1S/C13H17BrO2/c1-3-16-13(15)12-8-4-6-11(10(12)2)7-5-9-14/h4,6,8H,3,5,7,9H2,1-2H3

- InChIKey: YKJZFKZALBRGNF-UHFFFAOYSA-N

- ほほえんだ: BrCCCC1C=CC=C(C(=O)OCC)C=1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 218

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 3.9

Ethyl 3-(3-bromopropyl)-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010014123-250mg |

Ethyl 3-(3-bromopropyl)-2-methylbenzoate |

1804203-28-8 | 97% | 250mg |

484.80 USD | 2021-07-05 | |

| Alichem | A010014123-1g |

Ethyl 3-(3-bromopropyl)-2-methylbenzoate |

1804203-28-8 | 97% | 1g |

1,475.10 USD | 2021-07-05 | |

| Alichem | A010014123-500mg |

Ethyl 3-(3-bromopropyl)-2-methylbenzoate |

1804203-28-8 | 97% | 500mg |

782.40 USD | 2021-07-05 |

Ethyl 3-(3-bromopropyl)-2-methylbenzoate 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

1804203-28-8 (Ethyl 3-(3-bromopropyl)-2-methylbenzoate) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量